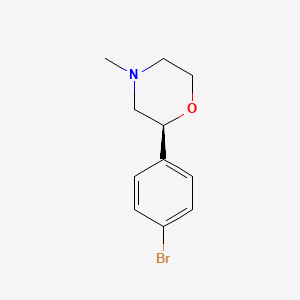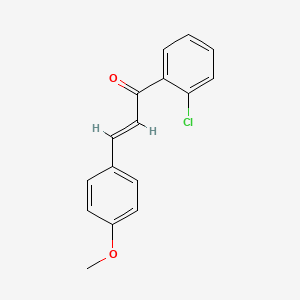
(2E)-1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2’-chlorochalcone is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are known for their diverse pharmacological activities and are bioprecursors of flavonoids. This compound is characterized by the presence of a methoxy group at the 4-position and a chlorine atom at the 2’-position on the chalcone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-2’-chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with 2’-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 4-Methoxy-2’-chlorochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2’-chlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used
Applications De Recherche Scientifique
4-Methoxy-2’-chlorochalcone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of 4-Methoxy-2’-chlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorochalcone
- 4-Methoxy-4’-methylchalcone
- 4-Chloro-4’-methylchalcone
- 2′,6′-Dihydroxy-4′-methoxychalcone
- 4’-Fluorochalcone
Uniqueness
4-Methoxy-2’-chlorochalcone is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential pharmacological activities compared to other chalcones .
Propriétés
Numéro CAS |
92873-89-7 |
|---|---|
Formule moléculaire |
C16H13ClO2 |
Poids moléculaire |
272.72 g/mol |
Nom IUPAC |
(E)-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-8+ |
Clé InChI |
AHRUQYUNCSLMTG-DHZHZOJOSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


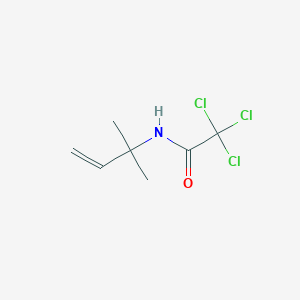
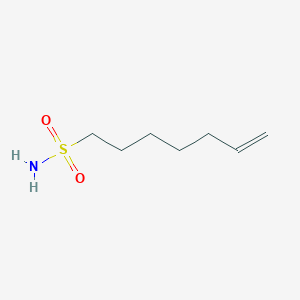
![1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B1661543.png)

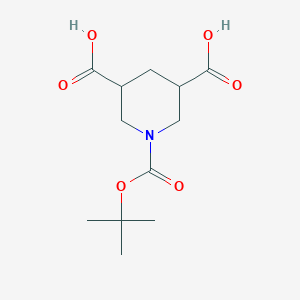



![(5E)-5-[(5-Bromo-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661553.png)
